molecular formula C11H9N3O4S B1415087 (2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 1019115-39-9

(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B1415087
CAS No.: 1019115-39-9
M. Wt: 279.27 g/mol
InChI Key: CATUSLDIVXPFEL-UHFFFAOYSA-N
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Description

(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid is a complex organic compound that features a thiazole ring and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with thioamides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to determine its efficacy and safety in various medical applications .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of (2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid is unique due to its combination of a thiazole ring and a pyridine derivative, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[2-[(2-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c15-8(16)4-6-5-19-11(13-6)14-10(18)7-2-1-3-12-9(7)17/h1-3,5H,4H2,(H,12,17)(H,15,16)(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATUSLDIVXPFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150677
Record name 2-[[(1,2-Dihydro-2-oxo-3-pyridinyl)carbonyl]amino]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019115-39-9
Record name 2-[[(1,2-Dihydro-2-oxo-3-pyridinyl)carbonyl]amino]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019115-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1,2-Dihydro-2-oxo-3-pyridinyl)carbonyl]amino]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
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(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
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(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
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(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
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(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
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(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid

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